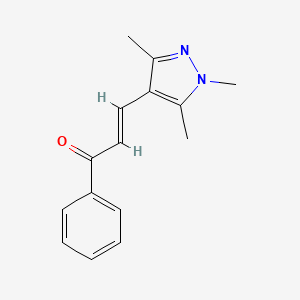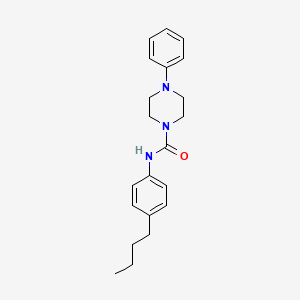
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as Curcumin, is a naturally occurring compound found in the rhizomes of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. Curcumin has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
作用机制
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one exerts its biological effects through multiple mechanisms. It has been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been reported to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been shown to inhibit the activation of MAPK, a signaling pathway that regulates cell proliferation, differentiation, and apoptosis. Additionally, 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been reported to activate the PI3K/Akt pathway, which plays a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to possess various biochemical and physiological effects. It has been reported to possess antioxidant properties, which protect cells from oxidative damage. 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been shown to possess anti-inflammatory properties, which reduce inflammation and pain. Additionally, 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been reported to possess anti-cancer properties, which inhibit the growth and proliferation of cancer cells. 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been shown to improve cognitive function, reduce the risk of Alzheimer's disease, improve cardiovascular health, and reduce blood glucose levels in diabetic patients.
实验室实验的优点和局限性
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has several advantages for lab experiments. It is readily available, inexpensive, and has low toxicity. 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one can be easily synthesized and modified to enhance its biological activity. However, 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has some limitations for lab experiments. It has poor water solubility, which limits its bioavailability. 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one also has low stability, which can affect its biological activity. Additionally, 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has poor pharmacokinetic properties, which limit its use in clinical settings.
未来方向
For the research on 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one include the development of novel formulations, identification of new targets and pathways, and investigation of pharmacokinetics and pharmacodynamics.
合成方法
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one can be synthesized by various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method is the extraction of 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one from turmeric. The rhizomes of turmeric are washed, boiled, and dried, followed by grinding to obtain the 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one powder. The chemical synthesis of 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one involves the condensation of acetylacetone and phenylhydrazine in the presence of a catalyst. Microbial synthesis of 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one involves the use of microorganisms to produce 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one by fermentation.
科学研究应用
1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, cardiovascular disease, and diabetes. 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been shown to improve cognitive function and reduce the risk of Alzheimer's disease by reducing amyloid beta accumulation. In addition, 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to improve cardiovascular health by reducing inflammation and oxidative stress. 1-phenyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
属性
IUPAC Name |
(E)-1-phenyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-14(12(2)17(3)16-11)9-10-15(18)13-7-5-4-6-8-13/h4-10H,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAUUGKHQXBEFP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6H,11H-isochromeno[4,3-c]chromene-6,11-dione](/img/structure/B5404915.png)
![1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5404923.png)
![1-allyl-4-[(2,4-difluorophenoxy)acetyl]piperazine](/img/structure/B5404931.png)
![N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5404948.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5404954.png)
![3-[3-(3,4-dimethoxyphenyl)acryloyl]-2,4(3H,5H)-furandione](/img/structure/B5404957.png)
![4'-hydroxy-1-methyl-3'-(4-methylbenzoyl)-1'-(tetrahydro-2-furanylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B5404962.png)
![3-(2-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5404965.png)
![2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5404971.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(5-methylisoxazol-3-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5404976.png)

![2-[({1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5404982.png)
![1-benzyl-4-[(4-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B5404985.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5404990.png)